molecular formula C9H7ClN2O2 B8392965 4-Chloro-5-(3-hydroxyoxetan-3-yl)picolinonitrile

4-Chloro-5-(3-hydroxyoxetan-3-yl)picolinonitrile

Cat. No.: B8392965
M. Wt: 210.62 g/mol
InChI Key: XKOGDTPSXRCIRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-5-(3-hydroxyoxetan-3-yl)picolinonitrile is a useful research compound. Its molecular formula is C9H7ClN2O2 and its molecular weight is 210.62 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

4-chloro-5-(3-hydroxyoxetan-3-yl)pyridine-2-carbonitrile

InChI

InChI=1S/C9H7ClN2O2/c10-8-1-6(2-11)12-3-7(8)9(13)4-14-5-9/h1,3,13H,4-5H2

InChI Key

XKOGDTPSXRCIRC-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(C2=C(C=C(N=C2)C#N)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-(4,6-dichloropyridin-3-yl)oxetan-3-ol (example 123a, 5.0 g, 22.7 mmol) in dry DMF (100 ml) under argon atmosphere was added dicyanozinc (1.47 g, 12.5 mmol), DPPF (1.26 g, 2.27 mmol) and Pd2(dba)3 (1.04 g, 1.14 mmol). The reaction mixture was then stirred at 100° C. for two hours. DMF was removed in vacuo and the obtained residue was dissolved in ethyl acetate and poured into a separatory funnel. The organic phase was extracted with a saturated solution of ammonium chloride (colloids formed and were removed by filtration on a pad of celite). The organic phase was collected and the aqueous phase was back-extracted with ethyl acetate. Combined organic phases were dried over sodium sulfate and evaporated down to dryness. The crude material was purified by flash chromatography on silica eluting with a heptane/ethyl acetate gradient to yield the title compound (4.1 gr, 86%); MS (ESI, m/z): 211.1 (M+H+).
Quantity
5 g
Type
reactant
Reaction Step One
Name
dicyanozinc
Quantity
1.47 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1.26 g
Type
catalyst
Reaction Step One
Quantity
1.04 g
Type
catalyst
Reaction Step One
Yield
86%

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